ethyl 4-oxo-1H-quinazoline-2-carboxylate

Description

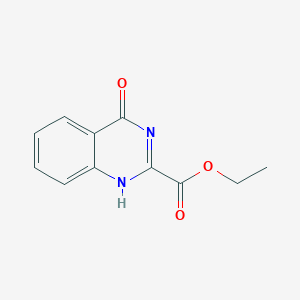

Ethyl 4-oxo-1H-quinazoline-2-carboxylate is a bicyclic heterocyclic compound featuring a quinazoline core with an ethyl ester group at position 2 and a ketone group at position 4. Its synonyms include 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester and ethyl 1,4-dihydro-4-oxoquinazoline-2-carboxylate . The compound’s structure (C₁₁H₁₀N₂O₃) positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing derivatives with biological activities.

Properties

IUPAC Name |

ethyl 4-oxo-1H-quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCAWNQKVVTNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Anthranilamide (50 g) and diethyl oxalate (100 mL) are refluxed at 185–186°C for 4.5 hours in an oil bath. The reaction proceeds via nucleophilic acyl substitution, where the amine group of anthranilamide attacks the electrophilic carbonyl carbon of diethyl oxalate. Subsequent cyclization forms the quinazoline core, followed by aromatization to yield the target compound. Excess diethyl oxalate is removed via reduced-pressure distillation, and the crude product is recrystallized from ethanol to obtain colorless crystals.

Key Data Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | Anthranilamide (50 g) |

| Reagent | Diethyl oxalate (100 mL) |

| Temperature | 185–186°C |

| Reaction Time | 4.5 hours |

| Yield | 86.47% |

| Melting Point | 193–195°C |

| Purification Method | Recrystallization (Ethanol) |

Spectral Characterization

-

IR (KBr, cm⁻¹): 1674 (C=O stretch of ester), 1600 (C=N quinazoline), 1385 (C-O ester).

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.39 (dd, J = 7.9 Hz, 1H, aromatic), 4.42 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

Alternative Synthetic Routes and Modifications

Three-Component One-Pot Synthesis

Dergipark researchers propose a one-pot method for quinazoline-4-carboxylic acids using (2-aminophenyl)-oxo-acetic acid sodium salt, ammonium acetate, and aldehydes. Although this route produces carboxylic acid derivatives, esterification with ethanol and N,N'-dicyclohexylcarbodiimide (DCC) could theoretically yield the target compound. However, no experimental data confirms this adaptation.

Optimization and Scalability Challenges

Temperature and Solvent Effects

The cyclocondensation method’s efficiency hinges on maintaining temperatures above 180°C to overcome kinetic barriers. Suboptimal temperatures (e.g., 150°C) reduce yields to <50% due to incomplete cyclization. Polar aprotic solvents like DMF or DMSO are avoided to prevent side reactions, with neat diethyl oxalate serving as both solvent and reagent.

Purification Techniques

-

Column Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:2) resolves impurities but is less efficient than recrystallization for large-scale production.

-

Recrystallization: Ethanol/hexane mixtures yield high-purity crystals (≥98% by HPLC), making this the preferred industrial method.

Comparative Analysis of Synthetic Methods

Key Data Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 86.47% | High | Excellent | High |

| Acid Chloride Route | ~70%* | Moderate | Moderate | Moderate |

| One-Pot Synthesis | N/A | N/A | Low | Low |

*Theoretical estimate based on analogous reactions.

Industrial Applications and Regulatory Considerations

This compound is a precursor to thiazine-linked quinazolines with demonstrated anti-inflammatory activity. Its synthesis must adhere to ICH Q11 guidelines, emphasizing process validation and impurity profiling. Patents highlight the need for low residual solvent levels (<0.1% for dichloromethane) , necessitating stringent post-purification analyses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1H-quinazoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the compound into different quinazoline analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Typical solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions are various quinazoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Ethyl 4-oxo-1H-quinazoline-2-carboxylate exhibits various biological activities, making it a valuable target for research:

Antimicrobial Properties

Research has shown that derivatives of this compound can possess potent antimicrobial activities. For instance, studies involving quinazolinone conjugates have demonstrated efficacy against Candida species, indicating potential use as antifungal agents .

Anticancer Activity

Quinazolines are known for their anticancer properties. This compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation, showcasing its potential as an anticancer therapeutic agent .

Anti-inflammatory Effects

Some derivatives have shown promise in anti-inflammatory applications, further expanding their therapeutic potential. The mechanisms often involve modulation of inflammatory pathways at the molecular level .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Cancer Treatment

Studies have indicated that compounds derived from this compound can act as dual inhibitors targeting both PI3K and HDAC pathways, which are crucial in cancer cell survival and proliferation . This dual-target approach enhances the efficacy of treatment regimens.

Antifungal Agents

The compound's derivatives have been evaluated for their antifungal properties against various strains of Candida. For example, one study identified a derivative with an IC50 value indicating strong antifungal activity, suggesting its potential as a lead compound for further development .

Case Studies and Research Findings

Several key studies highlight the applications of this compound:

These studies underscore the compound's versatility and potential across various therapeutic domains.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1H-quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in Quinazoline Derivatives

Ethyl 6-Bromo-4-Chloroquinazoline-2-Carboxylate This derivative (C₁₁H₈BrClN₂O₂) replaces the 4-oxo group with chlorine and introduces bromine at position 5.

Ethyl 1-R-2-Oxo-4-Hydroxyquinoline-3-Carboxylates These analogs (e.g., from ) differ in core structure (quinoline vs. quinazoline) and substituent positions. Thermolysis of these compounds yields fused pyran derivatives, indicating that the 3-carboxylate position and hydroxyl group at position 4 confer distinct thermal stability compared to ethyl 4-oxo-1H-quinazoline-2-carboxylate .

Heterocyclic Esters with Oxo Groups

Ethyl 5-Methoxy-4-Oxo-1,4-Dihydronaphthalene-2-Carboxylate This naphthalene-based compound (C₁₃H₁₂O₅) shares the 4-oxo and ethyl ester motifs but lacks nitrogen atoms in its core.

Ethyl 2-Methyl-4-Oxoxoxane-2-Carboxylate As a six-membered oxane derivative (C₉H₁₄O₄), this compound’s ester and oxo groups are structurally analogous but embedded in a non-aromatic ring. The absence of aromaticity reduces conjugation effects, likely lowering melting points and altering reactivity .

Substituent Effects on Properties

- Electronic Effects: Halogen substituents (e.g., Br, Cl) in quinazoline derivatives enhance electrophilicity, favoring interactions with biological targets .

- Hydrogen Bonding : The 4-oxo group in this compound enables hydrogen bonding, influencing crystal packing and stability. Compounds lacking such groups (e.g., ethyl palmitate in ) exhibit weaker intermolecular interactions .

- Thermal Stability: Quinoline-3-carboxylates undergo thermolysis to form fused pyran systems, whereas the quinazoline-2-carboxylate structure may resist such transformations due to differences in ring strain and substituent positioning .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure and purity of ethyl 4-oxo-1H-quinazoline-2-carboxylate?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the proton and carbon environments, particularly the quinazoline core and ester moiety. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) and NH stretching in the quinazoline ring. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Multi-dimensional NMR experiments (e.g., COSY, HSQC) resolve overlapping signals in complex derivatives .

Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?

- Answer: Typical routes involve cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by esterification. For example, refluxing 2-aminobenzoic acid derivatives with ethyl chlorooxoacetate in anhydrous solvents (e.g., DMF or THF) under nitrogen yields the quinazoline core. Post-functionalization (e.g., chlorination at position 4) can be achieved using POCl₃ or PCl₅. Reaction optimization (e.g., solvent polarity, temperature) is critical for yields >80% .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

- Answer: Strict control of reaction parameters (e.g., anhydrous conditions, inert atmosphere) and purification steps (e.g., column chromatography with silica gel, recrystallization from ethanol/water mixtures) are essential. Detailed documentation of solvent grades, reagent stoichiometry, and intermediate characterization (e.g., TLC monitoring) minimizes batch-to-batch variability .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, receptors). Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for reactivity. Pharmacophore modeling identifies critical substituents (e.g., chloro or methoxy groups at position 6) for target engagement. Validate predictions via SAR studies using in vitro assays .

Q. What strategies resolve contradictions in biological activity data for quinazoline derivatives?

- Answer: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum content). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Dose-response curves with ≥10 data points improve reliability. Meta-analysis of crystallographic data (e.g., Protein Data Bank entries) identifies binding mode inconsistencies .

Q. How can crystallographic studies elucidate intermolecular interactions in this compound crystals?

- Answer: Single-crystal X-ray diffraction (SXRD) with SHELX software refines hydrogen-bonding networks and π-π stacking. Graph-set analysis categorizes interaction patterns (e.g., R₂²(8) motifs for NH···O bonds). Thermal ellipsoid plots (ORTEP-3) assess disorder. High-resolution data (<1.0 Å) reveal subtle electronic effects of substituents .

Q. What methodologies optimize the regioselective functionalization of the quinazoline core?

- Answer: Directed ortho-metalation (e.g., using LDA or TMPLi) enables selective substitution at electron-deficient positions. Microwave-assisted synthesis accelerates reactions (e.g., Suzuki-Miyaura coupling at position 6). Protecting groups (e.g., tert-butoxycarbonyl for NH) prevent undesired side reactions. Monitor regioselectivity via LC-MS and 2D NMR .

Q. How do solvent effects influence the reaction kinetics of this compound in nucleophilic substitutions?

- Answer: Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SNAr reactions, accelerating substitutions at position 4. Kamlet-Taft parameters quantify solvent polarity/hydrogen-bonding effects. Kinetic studies (e.g., variable-temperature NMR) determine activation energies. Solvent-free mechanochemical methods reduce side products .

Methodological Tables

Table 1: Key Reaction Conditions for Functionalization of this compound

| Position | Reagent | Solvent | Temp (°C) | Yield (%) | Application |

|---|---|---|---|---|---|

| 4-Cl | POCl₃ | Toluene | 110 | 85–90 | Kinase inhibitor precursor |

| 6-OMe | NaOMe | MeOH | 65 | 75 | Solubility enhancement |

| 2-COOEt | Ethyl chloroformate | DCM | 0–25 | 70 | Prodrug synthesis |

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Detection Method | Removal Strategy |

|---|---|---|---|

| Uncyclized intermediates | Incomplete reaction | HPLC (C18 column) | Prolonged reflux, acid catalysis |

| Oxidized byproducts | Air exposure | TLC (Rf comparison) | Nitrogen atmosphere, BHT stabilizer |

| Hydrolysis products | Moisture | FTIR (loss of ester peak) | Anhydrous solvents, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.